Vinylbenzyl chloride, mixture of 3-and 4-isomers, contains 50-100 ppm tert-butylcatechol as inhibitor
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Description
Vinylbenzyl chloride is a difunctional monomer that belongs to the class of aryl chlorides. It contains both a polymerizable double bond and a benzylic chlorine . This compound is a mixture of 3- and 4-isomers and contains 50-100 ppm tert-butylcatechol as an inhibitor .
Synthesis Analysis
Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . It can be purified by dissolving it in Et2O, washing it with 0.5% of aqueous NaOH, separating, drying the organic layer (Na2SO4), evaporating and distilling the residual oil under N2 in vacuo .
Molecular Structure Analysis
The molecular formula of Vinylbenzyl chloride is H2C=CHC6H4CH2Cl . It has a molecular weight of 152.62 g·mol−1 .
Chemical Reactions Analysis
Vinylbenzyl chloride is commonly used as a reactive building block in various polymerization reactions to synthesize different types of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . It is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .
Physical And Chemical Properties Analysis
Vinylbenzyl chloride is a colorless liquid with a density of 1.074 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.572 (lit.) . The boiling point of Vinylbenzyl chloride is 229 °C (lit.) .
Mechanism of Action
Vinylbenzyl chloride offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . It is used as a precursor to fabricate alkaline anion exchange membrane water electrolyzers (AAEMWE) and as a hydroxide conducting polymer to prepare anion exchange membranes for fuel cells .
Safety and Hazards
Vinylbenzyl chloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .
properties
IUPAC Name |
1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10/h2*2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDACPJNNYTTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCl.C=CC1=CC=CC(=C1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50586-57-7 |
Source
|
Details | Compound: Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
Record name | Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50586-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene |
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